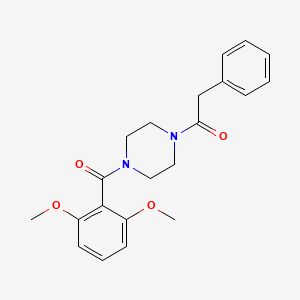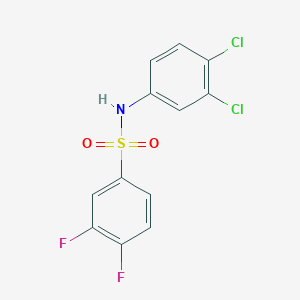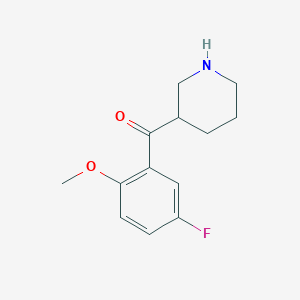![molecular formula C17H20N2O3 B6062941 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione, also known as MPMD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMD belongs to the class of indene-1,3-dione derivatives and has shown promising results in various research studies.
Wissenschaftliche Forschungsanwendungen
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to reduce the levels of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been found to protect dopaminergic neurons from oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been found to activate the JNK and p38 MAPK pathways, which are involved in cell proliferation, differentiation, and apoptosis. 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione also inhibits the NF-kappaB pathway, which is responsible for the regulation of inflammation and immune response. Additionally, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to bind to the beta-amyloid protein and prevent its aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In Alzheimer's disease, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione reduces the levels of beta-amyloid peptides and prevents their aggregation, which leads to the formation of plaques in the brain. In Parkinson's disease, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione protects dopaminergic neurons from oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to dissolve in cell culture media. However, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has some limitations as well. It has low aqueous solubility, which makes it difficult to administer in vivo. It is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione research. One direction is to explore its potential as a therapeutic agent for other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with signaling pathways and proteins. Additionally, the development of more stable and water-soluble analogs of 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione could improve its pharmacokinetic properties and increase its potential for clinical use.
Synthesemethoden
The synthesis of 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione involves the condensation of 3-(4-morpholinyl)propylamine with 1H-indene-1,3(2H)-dione in the presence of a catalyst. The reaction results in the formation of a yellow crystalline powder that is soluble in organic solvents. The purity and yield of 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione can be improved by using different reaction conditions and purification techniques.
Eigenschaften
IUPAC Name |
3-hydroxy-2-(3-morpholin-4-ylpropyliminomethyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16-13-4-1-2-5-14(13)17(21)15(16)12-18-6-3-7-19-8-10-22-11-9-19/h1-2,4-5,12,20H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBJULSGVNUELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Morpholin-4-ylpropylamino)methylidene]indene-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)
![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062913.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
![2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B6062930.png)
![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6062934.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062960.png)
![1-[5-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6062962.png)
![N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062971.png)
